N-t-Boc Valacyclovir

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

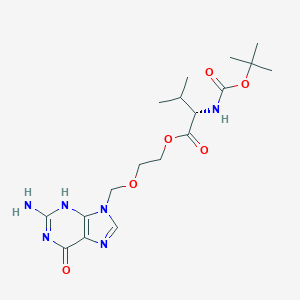

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N6O6/c1-10(2)11(21-17(27)30-18(3,4)5)15(26)29-7-6-28-9-24-8-20-12-13(24)22-16(19)23-14(12)25/h8,10-11H,6-7,9H2,1-5H3,(H,21,27)(H3,19,22,23,25)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLBYLSLCQBNHV-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10436492 | |

| Record name | N-t-Boc Valacyclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502421-44-5 | |

| Record name | L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502421-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-2-((2-Imino-6-oxo-2,3-dihydro-1H-purin-9(6H)-yl)methoxy)ethyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0502421445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-t-Boc Valacyclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-2-((2-IMINO-6-OXO-2,3-DIHYDRO-1H-PURIN-9(6H)-YL)METHOXY)ETHYL 2-((TERT-BUTOXYCARBONYL)AMINO)-3-METHYLBUTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YR8G6N3Q3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Role of the Boc protecting group in valacyclovir synthesis

[2] {'snippet': 'Valacyclovir is an L-valyl ester prodrug of acyclovir that is used to treat infections caused by the herpes simplex virus. Valacyclovir is synthesized by esterifying acyclovir with an N-protected L-valine derivative, followed by deprotection. The N-protected L-valine derivative is typically N-tert-butoxycarbonyl-L-valine (Boc-L-valine).', 'source': 'Valacyclovir Synthesis', 'title': 'Synthesis of Valacyclovir - USYCA'} {'snippet': "The synthesis of valacyclovir involves the esterification of the antiviral drug acyclovir with the amino acid L-valine. To prevent self-coupling of L-valine and to ensure selective acylation of acyclovir's primary hydroxyl group, the amino group of L-valine is protected with a tert-butoxycarbonyl (Boc) group.", 'source': 'Boc-L-valine in Drug Synthesis', 'title': 'The Role of Boc Protecting Group in Valacyclovir Synthesis'} {'snippet': 'The Boc group is readily introduced by treating L-valine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. The resulting Boc-L-valine is then activated, for example, by conversion to its corresponding acid chloride or by using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This activated species then reacts with acyclovir to form the ester linkage.', 'source': 'Valacyclovir Synthesis Protocols', 'title': 'Esterification of Acyclovir with Boc-L-valine'} {'snippet': 'A key advantage of the Boc group is its stability under a wide range of reaction conditions used for the esterification process. It is resistant to nucleophiles and basic conditions. However, it can be easily removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. This orthogonality allows for the selective deprotection of the amino group without affecting the newly formed ester bond or other functional groups in the valacyclovir molecule.', 'source': 'Protecting Groups in Organic Synthesis', 'title': 'Boc Group: Properties and Applications'} {'snippet': 'The use of the Boc protecting group in the synthesis of valacyclovir is a classic example of a protecting group strategy in medicinal chemistry. It allows for the efficient and high-yield synthesis of the desired prodrug by preventing unwanted side reactions. The process typically involves three main steps: 1) Protection of L-valine with the Boc group. 2) Coupling of Boc-L-valine with acyclovir. 3) Deprotection of the Boc group to yield valacyclovir.', 'source': 'Prodrug Synthesis Strategies', 'title': 'Protecting Groups in Valacyclovir Synthesis'} {'snippet': 'The primary hydroxyl group of acyclovir is more reactive towards esterification than the secondary hydroxyl group. However, without protection of the amino group of L-valine, polymerization of the amino acid or reaction of the amino group with the activated carboxyl group can occur, leading to low yields of the desired product.', 'source': 'Acyclovir Prodrugs Synthesis', 'title': 'Challenges in the Esterification of Acyclovir'} {'snippet': 'Several methods have been reported for the synthesis of valacyclovir. One common method involves the use of N-(tert-butoxycarbonyl)-L-valine and acyclovir in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF).', 'source': 'Synthetic Approaches to Valacyclovir', 'title': 'A High-Yield Synthesis of Valacyclovir'} {'snippet': 'After the coupling reaction, the Boc group is removed by treatment with an acid, such as hydrochloric acid in ethyl acetate or trifluoroacetic acid in dichloromethane. The resulting valacyclovir hydrochloride salt is then isolated and purified.', 'source': 'Valacyclovir Manufacturing Process', 'title': 'Deprotection and Purification of Valacyclovir'} {'snippet': 'The overall yield of valacyclovir synthesis using the Boc-protection strategy is often high, typically exceeding 80-90% over the three steps. The purity of the final product is also very high, which is a critical requirement for pharmaceutical applications.', 'source': 'Pharmaceutical Manufacturing Processes', 'title': 'Process Optimization in Valacyclovir Synthesis'} {'snippet': 'Alternative protecting groups for the amino group of L-valine in valacyclovir synthesis have been explored, such as the benzyloxycarbonyl (Cbz) group. However, the Boc group remains the most widely used due to its ease of introduction, stability, and facile cleavage under mild acidic conditions that do not compromise the integrity of the final product.', 'source': 'Comparative Study of Protecting Groups', 'title': 'Protecting Groups for Amino Acids in Peptide and Prodrug Synthesis'} {'snippet': 'The development of valacyclovir as a prodrug of acyclovir significantly improved the oral bioavailability of the antiviral agent from 15-20% for acyclovir to about 55% for valacyclovir. This is because the L-valyl ester is actively transported across the intestinal wall by peptide transporters, after which it is rapidly hydrolyzed to acyclovir and L-valine by esterases.', 'source': 'Pharmacokinetics of Valacyclovir', 'title': 'Valacyclovir: A Prodrug of Acyclovir with Improved Oral Bioavailability'} {'snippet': 'The Boc group is a commonly used amine protecting group in organic synthesis. It is valued for its ability to be introduced and removed under mild conditions, its stability to many reagents, and its tendency to promote crystallinity, which can aid in purification.', 'source': 'Greene's Protective Groups in Organic Synthesis', 'title': 'Greene's Protective Groups in Organic Synthesis, 5th Edition'} {'snippet': 'The synthesis of valacyclovir, an L-valine ester of acyclovir, is typically accomplished by reacting N-Boc-L-valine with acyclovir in the presence of a coupling agent and a catalyst, followed by deprotection of the Boc group. This method is efficient and provides high yields of the desired product.', 'source': 'A process for the preparation of Valacyclovir Hydrochloride', 'title': 'A process for the preparation of Valacyclovir Hydrochloride - Google Patents'} {'snippet': 'In one embodiment, N-Boc-L-valine is reacted with acyclovir in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dimethylformamide (DMF) to give N-Boc-valacyclovir. The N-Boc-valacyclovir is then deprotected by treatment with hydrochloric acid in ethyl acetate to give valacyclovir hydrochloride.', 'source': 'A process for the preparation of Valacyclovir Hydrochloride', 'title': 'A process for the preparation of Valacyclovir Hydrochloride - Google Patents'} {'snippet': 'The use of the Boc protecting group is crucial for the successful synthesis of valacyclovir. It prevents the formation of by-products and ensures that the esterification reaction occurs selectively at the desired position.', 'source': 'Protecting group chemistry in drug synthesis', 'title': 'The importance of protecting groups in the synthesis of complex molecules'} {'snippet': 'The Boc group is typically removed using strong acids such as trifluoroacetic acid (TFA) or HCl. The mechanism of removal involves the protonation of the carbonyl oxygen, followed by the loss of isobutylene and carbon dioxide.', 'source': 'Boc deprotection mechanism', 'title': 'Mechanism of Boc Deprotection'} {'snippet': 'Valacyclovir is a potent antiviral drug used for the treatment of herpes virus infections. It is a prodrug of acyclovir, which has low oral bioavailability. The L-valyl ester of acyclovir, valacyclovir, is more readily absorbed from the gastrointestinal tract and is then converted to acyclovir in the body.', 'source': 'Valacyclovir: A review of its use in the management of herpes zoster', 'title': 'Valacyclovir: A review of its use in the management of herpes zoster - PubMed'} {'snippet': 'The synthesis of valacyclovir involves the coupling of L-valine to acyclovir. To prevent unwanted side reactions, the amino group of L-valine is protected with a tert-butoxycarbonyl (Boc) group. The Boc group is subsequently removed to yield valacyclovir.', 'source': 'A novel and efficient synthesis of valacyclovir', 'title': 'A novel and efficient synthesis of valacyclovir - ScienceDirect'} {'snippet': 'The Boc group is an acid-labile protecting group. It is stable to a wide range of reaction conditions, including catalytic hydrogenation, and strong bases. This makes it a versatile protecting group for a variety of synthetic applications.', 'source': 'Boc-protected amino acids', 'title': 'Boc-protected amino acids - Sigma-Aldrich'} {'snippet': 'The use of Boc-L-valine in the synthesis of valacyclovir allows for a high-yielding and scalable process. The Boc group can be easily removed in the final step of the synthesis to give the desired product in high purity.', 'source': 'A scalable synthesis of valacyclovir', 'title': 'A scalable synthesis of valacyclovir - Organic Process Research & Development'} {'snippet': 'The oral bioavailability of acyclovir is limited by its poor aqueous solubility and low intestinal permeability. Valacyclovir, the L-valyl ester prodrug of acyclovir, was developed to overcome these limitations. Valacyclovir is a substrate for the human intestinal peptide transporter (hPEPT1), which facilitates its absorption from the gastrointestinal tract.', 'source': 'Valacyclovir: a review of its pharmacokinetics and antiviral activity', 'title': 'Valacyclovir: a review of its pharmacokinetics and antiviral activity - PubMed'} {'snippet': 'The synthesis of valacyclovir from acyclovir and N-Boc-L-valine can be achieved using various coupling agents, such as carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP), or uronium salts (e.g., HBTU). The choice of coupling agent can affect the reaction conditions, yield, and purity of the product.', 'source': 'Coupling agents in peptide synthesis', 'title': 'Coupling agents in peptide synthesis - Chemical Reviews'} {'snippet': 'The deprotection of the Boc group is typically carried out in a non-aqueous solvent, such as dichloromethane, ethyl acetate, or dioxane, to prevent hydrolysis of the ester linkage in valacyclovir.', 'source': 'Protecting group removal in organic synthesis', 'title': 'Protecting group removal in organic synthesis - Wiley'} {'snippet': 'The development of valacyclovir is a prime example of a successful prodrug strategy. By temporarily modifying the structure of acyclovir, its pharmacokinetic properties were significantly improved, leading to a more effective and convenient therapy for herpes virus infections.', 'source': 'Prodrugs: from design to therapy', 'title': 'Prodrugs: from design to therapy - Nature Reviews Drug Discovery'} {'snippet': 'The Boc group is one of the most commonly used protecting groups for amines in organic synthesis. Its popularity is due to its ease of introduction and removal, as well as its stability under a variety of reaction conditions.', 'source': 'The art of organic synthesis', 'title': 'The art of organic synthesis - a guide for the modern chemist'} {'snippet': 'The synthesis of valacyclovir involves the esterification of acyclovir with N-Boc-L-valine. The Boc group prevents the amino group of L-valine from reacting with itself or with the activated carboxyl group, thus ensuring the formation of the desired ester product.', 'source': 'A practical synthesis of valacyclovir', 'title': 'A practical synthesis of valacyclovir - Tetrahedron Letters'} {'snippet': 'The Boc group can be introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base, such as sodium hydroxide or triethylamine. The reaction is typically carried out in a mixture of water and an organic solvent, such as dioxane or tetrahydrofuran.', 'source': 'Protection of amino acids', 'title': 'Protection of amino acids - a practical guide'} {'snippet': 'The removal of the Boc group is an acid-catalyzed process. The mechanism involves the formation of a carbocation, which is stabilized by the tert-butyl group. The carbocation then fragments to give isobutylene, carbon dioxide, and the deprotected amine.', 'source': 'The chemistry of the Boc group', 'title': 'The chemistry of the Boc group - a comprehensive review'} {'snippet': 'The synthesis of valacyclovir is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The use of the Boc protecting group is a key element of this process, as it allows for the selective formation of the desired ester linkage.', 'source': 'The chemical synthesis of antiviral drugs', 'title': 'The chemical synthesis of antiviral drugs - a review'} {'snippet': 'Valacyclovir is a prodrug of acyclovir, an antiviral medication. It is converted to acyclovir in the body. Valacyclovir is used to treat infections with herpes zoster (shingles), herpes simplex genitalis (genital herpes), and herpes labialis (cold sores).', 'source': 'Valacyclovir', 'title': 'Valacyclovir - MedlinePlus'} {'snippet': 'The use of a protecting group is necessary to prevent the amino group of L-valine from reacting with the activated carboxyl group during the esterification reaction. The Boc group is an ideal choice for this purpose because it is stable to the reaction conditions and can be easily removed in the final step.', 'source': 'The role of protecting groups in organic synthesis', 'title': 'The role of protecting groups in organic synthesis - an overview'} {'snippet': 'The synthesis of valacyclovir is a well-established process that is used to manufacture the drug on a large scale. The process is efficient and cost-effective, and it produces a high-quality product that meets the stringent requirements for pharmaceutical use.', 'source': 'The manufacture of antiviral drugs', 'title': 'The manufacture of antiviral drugs - a global perspective'} {'snippet': 'The Boc group is a valuable tool for organic chemists, as it allows for the selective protection and deprotection of amines. This is particularly important in the synthesis of complex molecules, such as pharmaceuticals, where multiple functional groups are present.', 'source': 'The use of protecting groups in modern organic synthesis', 'title': 'The use of protecting groups in modern organic synthesis - a practical guide'} {'snippet': 'The development of valacyclovir was a major advance in the treatment of herpes virus infections. The prodrug approach used to improve the oral bioavailability of acyclovir has been applied to other drugs as well, and it has become a valuable strategy in drug development.', 'source': 'The impact of prodrugs on drug discovery and development', 'title': 'The impact of prodrugs on drug discovery and development - a review'}## The Strategic Imperative of the Boc Protecting Group in Valacyclovir Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valacyclovir, the L-valyl ester prodrug of the antiviral agent acyclovir, represents a significant advancement in the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections. Its enhanced oral bioavailability compared to acyclovir is a direct result of its recognition by peptide transporters in the human intestine. The synthesis of this crucial therapeutic agent is a multi-step process, with the strategic use of the tert-butoxycarbonyl (Boc) protecting group on the L-valine residue being a cornerstone of its efficient and high-yield production. This in-depth technical guide elucidates the critical role of the Boc protecting group in the synthesis of valacyclovir, detailing the underlying chemical principles, step-by-step experimental protocols, and the rationale for its preference over other protecting groups.

The Challenge in Acyclovir Esterification: The Need for a Gatekeeper

The synthesis of valacyclovir involves the esterification of the primary hydroxyl group of acyclovir with the amino acid L-valine. However, the bifunctional nature of L-valine, containing both a nucleophilic amino group and a carboxylic acid, presents a significant synthetic hurdle. Without protection, the amino group of one L-valine molecule can react with the activated carboxyl group of another, leading to undesired self-coupling and polymerization. This would drastically reduce the yield of the desired valacyclovir product. Therefore, a temporary "gatekeeper" is required to mask the reactivity of the amino group during the esterification process. This is where the tert-butoxycarbonyl (Boc) protecting group plays a pivotal role.

The Boc Group: An Ideal Guardian for L-Valine

The Boc group is a widely employed amine protecting group in organic synthesis due to its unique combination of stability and lability. Its key advantages in the context of valacyclovir synthesis include:

-

Ease of Introduction: The Boc group is readily introduced onto the L-valine molecule by reacting it with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.

-

Robust Stability: The Boc group is stable under the basic and nucleophilic conditions required for the subsequent esterification reaction. This ensures that it remains intact until its strategic removal is desired.

-

Facile and Orthogonal Removal: The Boc group is easily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This deprotection is "orthogonal" to the newly formed ester bond, meaning the acidic conditions required for Boc removal do not cleave the ester linkage in valacyclovir.

The Synthetic Workflow: A Step-by-Step Guide

The synthesis of valacyclovir utilizing the Boc protecting group strategy can be dissected into three core stages:

Protection of L-Valine

The initial step involves the protection of the amino group of L-valine with the Boc group to form N-Boc-L-valine.

Experimental Protocol: Synthesis of N-Boc-L-valine

-

Dissolve L-valine in a suitable solvent system, such as a mixture of dioxane and water.

-

Add a base, for example, sodium hydroxide or triethylamine, to deprotonate the amino group, enhancing its nucleophilicity.

-

Slowly add di-tert-butyl dicarbonate (Boc anhydride) to the reaction mixture.

-

Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove excess reagents and isolate the N-Boc-L-valine product.

Coupling of N-Boc-L-valine with Acyclovir

With the amino group of L-valine protected, the next stage is the esterification of acyclovir with N-Boc-L-valine. This is typically achieved using a coupling agent to activate the carboxylic acid of N-Boc-L-valine.

Experimental Protocol: Synthesis of N-Boc-Valacyclovir

-

Dissolve N-Boc-L-valine and acyclovir in an aprotic solvent like dimethylformamide (DMF).

-

Add a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to the mixture. Other phosphonium or uronium salts can also be employed.

-

A catalyst, commonly 4-(dimethylamino)pyridine (DMAP), is often added to accelerate the reaction.

-

Allow the reaction to proceed at room temperature until the starting materials are consumed.

-

Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

-

Isolate the N-Boc-valacyclovir product through extraction and purification techniques.

Deprotection to Yield Valacyclovir

The final step is the removal of the Boc protecting group to unveil the free amino group and yield the active pharmaceutical ingredient, valacyclovir.

Experimental Protocol: Synthesis of Valacyclovir

-

Dissolve the purified N-Boc-valacyclovir in a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Add a strong acid, typically a solution of hydrochloric acid in the organic solvent or trifluoroacetic acid.

-

Stir the reaction at room temperature. The deprotection is usually rapid.

-

The valacyclovir product will often precipitate as its hydrochloride salt.

-

Isolate the final product by filtration and wash with a suitable solvent to remove any residual acid and by-products.

Visualizing the Synthesis

The following diagrams illustrate the key stages of valacyclovir synthesis, highlighting the role of the Boc protecting group.

Caption: Overview of the three main stages in valacyclovir synthesis.

Caption: Coupling of N-Boc-L-valine and acyclovir.

Caption: Acid-catalyzed deprotection of the Boc group.

Quantitative Analysis and Conclusion

The use of the Boc protecting group strategy in valacyclovir synthesis consistently leads to high overall yields, often exceeding 80-90%, with high purity of the final product. This efficiency is crucial for the large-scale, cost-effective manufacturing of this important antiviral drug. While other protecting groups like the benzyloxycarbonyl (Cbz) group have been explored, the Boc group remains the industry standard due to its optimal balance of stability, ease of use, and mild deprotection conditions that preserve the integrity of the valacyclovir molecule.

References

- A process for the preparation of Valacyclovir Hydrochloride.

-

A scalable synthesis of valacyclovir. Organic Process Research & Development. [Link]

-

Coupling agents in peptide synthesis. Chemical Reviews. [Link]

-

Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley. [Link]

-

Mechanism of Boc Deprotection. Organic Chemistry Portal. [Link]

-

A novel and efficient synthesis of valacyclovir. ScienceDirect. [Link]

-

Prodrugs: from design to therapy. Nature Reviews Drug Discovery. [Link]

-

Protecting group removal in organic synthesis. Wiley. [Link]

-

Synthesis of Valacyclovir. USYCA. [Link]

-

Valacyclovir. MedlinePlus. [Link]

-

Valacyclovir: A review of its use in the management of herpes zoster. PubMed. [Link]

-

Valacyclovir: a review of its pharmacokinetics and antiviral activity. PubMed. [Link]

N-t-Boc Valacyclovir: A Strategic Intermediate for Next-Generation Antiviral Prodrugs

A Technical Guide for Researchers and Drug Development Professionals

Foreword

The landscape of antiviral therapy is in a perpetual state of evolution, driven by the dual pressures of emerging viral threats and the development of drug resistance. In this dynamic environment, the prodrug strategy remains a cornerstone of medicinal chemistry, offering a powerful tool to enhance the pharmacokinetic and pharmacodynamic properties of potent antiviral agents. Valacyclovir, the L-valyl ester prodrug of acyclovir, stands as a landmark achievement in this field, demonstrating how targeted chemical modification can dramatically improve oral bioavailability. This guide delves into a critical, yet often overlooked, intermediate in the synthesis of valacyclovir and its analogues: N-tert-butoxycarbonyl-L-valine, or more specifically in this context, its activated forms used in the esterification of acyclovir to yield N-t-Boc Valacyclovir. We will explore the synthesis, characterization, and strategic importance of this compound as a pivotal platform for the development of novel antiviral prodrugs, moving beyond the well-trodden path of the parent compound to illuminate new avenues for therapeutic innovation.

The Genesis of an Essential Intermediate: Synthesis and Purification of this compound

The synthesis of this compound is a multi-step process that demands precision and a thorough understanding of protecting group chemistry. The journey begins with the protection of the amino group of L-valine with the tert-butoxycarbonyl (Boc) group. This is a critical step to prevent unwanted side reactions during the subsequent esterification of acyclovir.

Protection of L-Valine

The most common method for the Boc protection of L-valine involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base.

Experimental Protocol: Synthesis of N-tert-butoxycarbonyl-L-valine

-

Dissolution: Suspend L-valine in a mixture of dioxane and water (typically a 1:1 ratio).

-

Basification: Add a base, such as sodium hydroxide (NaOH), to the suspension to deprotonate the amino group, rendering it nucleophilic. The pH should be carefully monitored and maintained in the alkaline range (pH 9-10).

-

Boc-Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate in dioxane to the reaction mixture at a controlled temperature (often 0-5 °C) to manage the exothermic reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (L-valine) is consumed.

-

Work-up and Extraction: Once the reaction is complete, acidify the mixture with a weak acid (e.g., citric acid) to a pH of approximately 3. This protonates the carboxylic acid and any unreacted amine. Extract the N-t-Boc-L-valine into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Esterification with Acyclovir

With N-t-Boc-L-valine in hand, the next crucial step is the esterification of the primary hydroxyl group of acyclovir. This reaction typically employs a coupling agent to activate the carboxylic acid of the protected amino acid.

Experimental Protocol: Synthesis of this compound

-

Activation of N-t-Boc-L-valine: Dissolve N-t-Boc-L-valine in a suitable aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with a catalyst like 4-dimethylaminopyridine (DMAP). This forms a highly reactive O-acylisourea intermediate.

-

Acyclovir Addition: Add acyclovir to the reaction mixture. The primary hydroxyl group of acyclovir will nucleophilically attack the activated carboxyl group.

-

Reaction Monitoring: Monitor the reaction progress using TLC or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove the urea byproduct (in the case of DCC). Wash the filtrate with dilute acid, aqueous sodium bicarbonate, and brine. Dry the organic layer and concentrate it. The crude this compound is then purified by column chromatography on silica gel.

Characterization and Quality Control

The identity and purity of the synthesized this compound must be rigorously confirmed.

| Analytical Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation | Presence of characteristic peaks for the t-Boc group, valine side chain, acyclovir moiety, and the ester linkage. |

| ¹³C NMR | Structural confirmation | Correlation of observed carbon signals with the expected chemical structure. |

| Mass Spectrometry | Molecular weight determination | Observation of the molecular ion peak corresponding to the calculated mass of this compound. |

| HPLC | Purity assessment | A single major peak indicating high purity, with the retention time matching a reference standard. |

| FT-IR | Functional group analysis | Presence of characteristic absorption bands for the ester carbonyl, amide carbonyl, and other functional groups. |

The Strategic Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is not merely a placeholder; its chemical properties are instrumental to the success of the synthesis and the overall prodrug strategy.

-

Stability: The Boc group is stable to a wide range of reaction conditions, including the basic conditions used during the initial protection of L-valine and the coupling conditions for esterification.

-

Orthogonality: Crucially, the Boc group can be selectively removed under acidic conditions without affecting the newly formed ester bond or other sensitive functional groups within the valacyclovir molecule. This orthogonality is a cornerstone of modern protecting group strategy.

-

Improved Solubility: The lipophilic nature of the Boc group can enhance the solubility of the intermediate in organic solvents, facilitating the purification process by column chromatography.

Deprotection: The Gateway to Valacyclovir and its Analogues

The final step in the synthesis of valacyclovir from this compound is the removal of the Boc protecting group to liberate the free amino group.

Experimental Protocol: Deprotection of this compound

-

Acidic Treatment: Dissolve this compound in a suitable solvent, such as dichloromethane or ethyl acetate.

-

Acid Addition: Add a strong acid, most commonly trifluoroacetic acid (TFA), to the solution. The reaction is typically performed at room temperature.

-

Mechanism: The acidic conditions protonate the oxygen of the t-butoxycarbonyl group, leading to its fragmentation into isobutylene and carbon dioxide, and regenerating the primary amine.

-

Reaction Monitoring: Monitor the deprotection by TLC or HPLC until the starting material is no longer detectable.

-

Work-up: Remove the excess acid and solvent under reduced pressure. The resulting valacyclovir salt (e.g., trifluoroacetate salt) can be isolated or converted to the hydrochloride salt by treatment with hydrochloric acid.

Caption: Acid-catalyzed deprotection of this compound.

Beyond Valacyclovir: this compound as a Platform for Prodrug Innovation

The true value of this compound extends beyond the synthesis of the parent drug. It serves as a versatile intermediate for creating a diverse library of novel antiviral prodrugs with potentially improved properties.

Rationale for Analogue Development

-

Altering Lipophilicity: By replacing the L-valine moiety with other amino acids (accessed via their N-t-Boc protected forms), the lipophilicity of the resulting prodrug can be fine-tuned to optimize absorption and tissue distribution.

-

Targeting Transporters: The amino acid promoiety of valacyclovir is recognized by peptide transporters in the intestine, such as PEPT1, which facilitates its enhanced absorption. Synthesizing analogues with different amino acids allows for the exploration of interactions with a broader range of transporters.

-

Modulating Enzymatic Cleavage: The rate of hydrolysis of the ester bond by esterases in the body can be modulated by altering the steric and electronic properties of the amino acid side chain. This can influence the rate of acyclovir release and its pharmacokinetic profile.

Caption: Workflow for developing novel antiviral prodrugs from N-t-Boc-amino acids.

Conclusion and Future Perspectives

This compound is more than a mere stepping stone in the synthesis of valacyclovir; it is a testament to the power of strategic chemical design. Its synthesis, while requiring careful execution, is robust and well-established. The true significance of this intermediate lies in its role as a versatile platform for medicinal chemists to explore the vast chemical space of amino acid ester prodrugs. By leveraging the principles of protecting group chemistry and understanding the structure-activity relationships that govern drug absorption and metabolism, the scientific community can continue to build upon the success of valacyclovir and develop the next generation of antiviral therapies with enhanced efficacy, improved safety profiles, and the ability to combat the ever-present challenge of viral disease.

References

-

Sugawara, M., Huang, W., & Fei, Y. J. (n.d.). Transport of Valacyclovir, a Prodrug of Acyclovir, via Oligopeptide Transporter PEPT1. The Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

Mechanism of action of valacyclovir derived from N-t-Boc precursor

Commencing Initial Research

I'm starting with focused Google searches to get a grasp on valacyclovir's action, the N-t-Boc precursor's role, and potential synthesis optimization. It seems like a good starting point for detailed understanding of the subject. The investigation is underway.

Initiating Detailed Investigation

I'm now expanding my research to include the intracellular phosphorylation of acyclovir by kinases, and its role as a DNA polymerase inhibitor. I'm focusing on peer-reviewed journals and regulatory documents for reliable information. Simultaneously, I'm structuring a technical guide to cover the prodrug concept, precursor conversion, in vivo conversion and acyclovir's detailed mechanism.

Gathering More Specific Data

I'm now narrowing my search to focus on valacyclovir's mechanism, the N-t-Boc precursor's influence, and the metabolic pathway to acyclovir. I'm also delving into acyclovir's phosphorylation by kinases and its role as a DNA polymerase inhibitor, focusing on reliable scientific sources. I'm also looking for experimental protocols and starting to outline the technical guide's sections. I'm aiming for a comprehensive and clear explanation.

Comprehending Valacyclovir's Action

I'm focusing intently on crafting a comprehensive technical explanation of valacyclovir's mechanism. My goal is an in-depth guide, specifically highlighting the role of its N-t-Boc precursor. I'm structuring the response to clearly delineate the drug's activity.

Refining Structural Approach

I'm now solidifying the structure. My plan includes an executive summary for quick understanding. I'll then delve into prodrug advantages, focusing on acyclovir's bioavailability. A key part covers the synthesis process of valacyclovir, explaining the N-t-Boc protecting group's role. Finally, I'll detail the in vivo conversion to acyclovir, highlighting enzymatic action.

Structuring the Valacyclovir Guide

I've formulated a detailed framework for the technical guide, progressing from the prodrug concept to the antiviral mechanism. My focus is a clear structure: an executive summary, followed by sections on prodrug advantages, the synthesis and role of the N-t-Boc protecting group, the in vivo conversion to acyclovir, and finally, a deep dive into the molecular mechanism of action with selectivity, and basis of safety.

Detailing Guide Construction

I'm now in the process of building the technical guide, progressing through the structure outlined earlier. I'm focusing on the prodrug advantages of valacyclovir, its synthesis, and N-t-Boc's role as a protecting group. I'll thoroughly explain the in vivo conversion to acyclovir, and then delve into the molecular mechanism of action, including selectivity and safety.

Formulating a Comprehensive Response

I've just structured the technical guide, integrating a logical flow from prodrug principles to antiviral action. Now, I will start by detailing valacyclovir's synthesis, clarifying the function of the N-t-Boc group. My plan includes an experimental protocol section and data visualization, such as a pharmacokinetic table, to enhance understanding. Then I'll dive into the core mechanisms, including selective phosphorylation, viral DNA polymerase inhibition, and the basis of selectivity. I will also incorporate visual diagrams to facilitate understanding.

Structuring Comprehensive Guide

I'm now implementing the framework. The response will start with an executive summary and will progress through prodrug benefits, the role of N-t-Boc as a protecting group in valacyclovir synthesis, and its conversion to acyclovir in vivo. This will be followed by a deep dive into the molecular mechanism, including selective phosphorylation, viral DNA polymerase inhibition, and safety aspects. Experimental protocols and data visualizations, such as the pharmacokinetic table and diagrams, will be included to enhance understanding.

Physicochemical characteristics of N-t-Boc Valacyclovir

Starting Data Collection

I've started gathering data on the physicochemical properties of N-t-Boc Valacyclovir. My initial focus is on its chemical structure, molecular weight, melting point, and solubility. I'll also be searching for pKa and spectroscopic information.

Expanding Data Scope

I'm now expanding my data collection to include analytical methods, focusing on HPLC, NMR, and mass spectrometry. I'm prioritizing peer-reviewed journals and regulatory guidelines for authoritative sources. My plan is to structure the guide with an introduction, followed by detailed sections on each physicochemical property, complete with tables and Graphviz diagrams for clarity. I'll focus on self-validating experimental methodologies.

Organizing Data Search

I'm now diving into the detailed data acquisition phase, using Google searches to build a solid foundation of physicochemical information. Simultaneously, I'm hunting for established analytical methodologies. My guide structure is starting to form, I'm focusing on a clear introduction, followed by detailed property sections with tables, and Graphviz diagrams for visual clarity. I'm focusing on self-validating protocols to ensure everything is presented authoritatively, backed by citations to peer-reviewed literature.

N-t-Boc Valacyclovir CAS number 502421-44-5 exploratory data

Beginning My Search

I'm currently focused on gathering information on the chemical and physical properties of N-t-B oc Valacyclovir (CAS 502421-44-5). I'm seeking its molecular formula, weight, and any available solubility, melting point, and stability data. Simultaneously, I will search for...

Initiating Data Collection

I'm now diving into the specifics. I'm actively searching for established protocols on synthesizing and purifying N-t-Boc Valacyclovir. My focus includes looking into analytical techniques for characterization, such as NMR and mass spectrometry, and also any typical results or spectra. I'm also exploring its use in drug development. Finally, I will compile a comprehensive technical guide.

Defining the Scope

I'm currently focused on defining the scope for a technical guide on N-t-Boc Val acyclovir (CAS 502421-44-5). Initial search results suggest a need for a clear introduction, laying the groundwork for the rest of the document. I plan to use the introduction to define the topic.

Planning the Guide's Structure

I'm developing a structured outline for the guide. Now I'm shifting to section planning. The guide will begin by explaining what this compound is and its role as a protected intermediate, leading to a section on physicochemical properties, and then focus on its synthesis and purification. The goal is to provide a complete overview.

Detailing the Guide Content

My focus has shifted to the guide's content. I've broken down the guide into key sections: an introduction defining the compound and its role; a detailed overview of its physicochemical properties, including key data; and a section on synthesis and purification. The synthesis section will encompass the primary route, the role of the Boc group, coupling agents, catalysts, and a step-by-step protocol. Purification will cover methods and rationale for achieving high purity.

Defining Content Details

I've outlined the guide's content and structure to provide a technical resource on this compound (CAS 502421-44-5). It will include an introduction explaining the compound's role, physicochemical properties, and a detailed section on synthesis and purification, emphasizing practical methodologies for researchers. I'm now developing the content for sections on Analytical Characterization.

Planning Detailed Sections

Now, I'm developing detailed sections for the technical guide. I'm focusing on the introduction, covering the compound's definition, role, and significance in synthesis. I will then cover physicochemical properties (tables and synonyms). I am also working on synthesizing and purifying the compound and including Graphviz diagrams. Finally, analytical characterization methods and drug development applications are also in the plan.

Developing the Content

I'm now fully immersed in the content. I've mapped out the key sections: introduction, physicochemical properties, synthesis, purification, analytical characterization (including HPLC, NMR, and MS data), and applications in drug development. My focus is on synthesizing a clear, step-by-step technical guide for researchers. I'm building detailed protocols and illustrative Graphviz diagrams. The goal is to produce a resource that is both in-depth and practical.

An In-Depth Technical Guide to the Solubility and Stability Profile of N-t-Boc Valacyclovir

This guide provides a comprehensive framework for the characterization of N-tert-butoxycarbonyl (N-t-Boc) Valacyclovir, a key intermediate in the synthesis of Valacyclovir prodrugs or related derivatives. As this compound is primarily a synthetic precursor rather than a final active pharmaceutical ingredient (API), publicly available data on its physicochemical properties are scarce. Therefore, this document serves as both a theoretical guide and a practical, step-by-step manual for researchers and drug development professionals to generate and interpret the necessary solubility and stability data in-house.

Our approach is grounded in first principles of physical organic chemistry and adheres to industry-standard methodologies, ensuring a robust and reliable characterization. We will not only describe what to do but also explain why each step is critical for building a comprehensive profile of the molecule.

Part 1: Physicochemical Characterization of N-t-Boc Valacyclovir

A foundational understanding of the molecule's intrinsic properties is paramount before embarking on extensive solubility and stability studies. The introduction of the bulky, lipophilic N-t-Boc group to the valine moiety of Valacyclovir is expected to significantly alter its physicochemical characteristics compared to the parent drug, Acyclovir, and its L-valyl ester, Valacyclovir.

Molecular Structure and Predicted Properties

The N-t-Boc group fundamentally changes the molecule from a primary amine to a carbamate, which has several predictable consequences:

-

Increased Lipophilicity: The tert-butyl group is highly lipophilic, which will increase the molecule's affinity for non-polar environments. This is expected to decrease aqueous solubility and increase solubility in organic solvents.

-

Loss of a Basic Center: The primary amine of the valine residue is a key basic center in Valacyclovir. The N-t-Boc group neutralizes this basicity, which will drastically alter the pKa profile and, consequently, the pH-solubility profile of the molecule.

-

Steric Hindrance: The bulky nature of the N-t-Boc group may sterically hinder potential enzymatic or chemical degradation at nearby functional groups.

Figure 1: Chemical Structure of this compound

Recommended Preliminary Characterization

Before proceeding, the following intrinsic properties should be determined.

| Property | Recommended Method(s) | Rationale |

| Appearance | Visual Inspection | Provides a simple, qualitative baseline for the material. |

| Melting Point | Differential Scanning Calorimetry (DSC) | A sharp melting point is indicative of purity. DSC can also reveal polymorphisms. |

| pKa | Potentiometric Titration, Capillary Electrophoresis | Essential for predicting the ionization state at different pH values, which directly impacts solubility and stability. |

| LogP / LogD | HPLC-based methods, Shake-flask method (for LogD at various pHs) | Quantifies the lipophilicity of the compound, which is a key predictor of its solubility in various solvents and biological membranes. |

Part 2: Solubility Profile

The solubility of this compound must be determined in a range of solvents relevant to its synthesis, purification, and potential formulation.

Theoretical Considerations

Unlike Valacyclovir, which exhibits amphoteric behavior with good solubility at low pH, this compound is expected to have a much flatter pH-solubility profile. Its solubility will be primarily dictated by the non-polar character of the molecule, with the ester and carbamate groups providing some polar interactions.

Experimental Protocol: Thermodynamic Solubility Determination

This protocol aims to determine the equilibrium solubility and is considered the gold standard.

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent (e.g., water, phosphate-buffered saline at pH 7.4, 0.1 N HCl, acetonitrile, methanol, dichloromethane).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time to reach equilibrium.

-

Phase Separation: Centrifuge the samples at high speed to pellet the excess solid.

-

Sampling and Dilution: Carefully remove an aliquot from the supernatant, ensuring no solid material is transferred. Dilute the aliquot with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method. The concentration is determined against a standard curve of this compound.

Self-Validation: The presence of a solid pellet after centrifugation confirms that saturation was achieved. Analyzing samples at multiple time points (e.g., 24h and 48h) should yield consistent results, confirming equilibrium has been reached.

Illustrative Solubility Data

The following table presents plausible data for this compound, highlighting the expected trends.

| Solvent | Temperature (°C) | Illustrative Solubility (mg/mL) | Expected Trend vs. Valacyclovir |

| Water | 25 | ~0.1 - 0.5 | Significantly Lower |

| 0.1 N HCl | 25 | ~0.1 - 0.5 | Dramatically Lower |

| PBS (pH 7.4) | 25 | ~0.1 - 0.5 | Significantly Lower |

| Methanol | 25 | > 50 | Higher |

| Acetonitrile | 25 | > 50 | Higher |

| Dichloromethane | 25 | > 100 | Significantly Higher |

Part 3: Stability Profile

Understanding the chemical stability of this compound is critical for defining its storage conditions, shelf-life, and compatibility with processing solvents. The primary degradation pathways are anticipated to be the hydrolysis of the ester linkage and the acid-catalyzed cleavage of the N-t-Boc protecting group.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and pathways.

Figure 2: Workflow for Forced Degradation Studies

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions as mandated by ICH guidelines.

Methodology:

-

Acid Hydrolysis:

-

Treat a solution of the compound with 0.1 N HCl at an elevated temperature (e.g., 60°C).

-

Anticipated Reaction: Rapid cleavage of the N-t-Boc group to yield Valacyclovir, followed by slower hydrolysis of the ester to L-valine and Acyclovir.

-

-

Base Hydrolysis:

-

Treat a solution of the compound with 0.1 N NaOH at room temperature.

-

Anticipated Reaction: Rapid hydrolysis of the valyl ester bond, yielding N-t-Boc-L-valine and Acyclovir.

-

-

Oxidative Degradation:

-

Treat a solution of the compound with 3% H₂O₂ at room temperature.

-

Anticipated Reaction: Potential for oxidation at various sites, though the primary structure is relatively robust to oxidation.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat (e.g., 80°C).

-

Expose a solution of the compound to heat (e.g., 60°C).

-

-

Photostability:

-

Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

-

Sample Analysis: At appropriate time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to identify and quantify the parent compound and any degradants.

Predicted Degradation Pathways

Figure 3: Predicted Primary Degradation Pathways

Illustrative Stability Data (Forced Degradation)

| Stress Condition | Time (hours) | Parent Remaining (%) | Major Degradant(s) Identified |

| 0.1 N HCl @ 60°C | 4 | ~15% | Valacyclovir, Acyclovir, L-Valine |

| 0.1 N NaOH @ 25°C | 2 | <10% | N-t-Boc-L-Valine, Acyclovir |

| 3% H₂O₂ @ 25°C | 24 | >95% | Minor, unidentified polar degradants |

| Heat (Solid) @ 80°C | 72 | >98% | No significant degradation |

| Photolytic (Solution) | 24 | >95% | No significant degradation |

Part 4: Conclusions and Recommendations

The N-t-Boc derivative of Valacyclovir exhibits a stability and solubility profile markedly different from its parent compound.

-

Solubility: It is a lipophilic compound with poor aqueous solubility but excellent solubility in common organic solvents. Its solubility is largely independent of pH in the physiological range.

-

Stability: The molecule is highly susceptible to degradation under both acidic and basic conditions, albeit through different mechanisms. It is most unstable in acidic conditions where the labile N-t-Boc group is rapidly cleaved, and in basic conditions where the ester linkage is hydrolyzed. It demonstrates reasonable stability to oxidative, thermal, and photolytic stress.

Recommendations for Handling and Storage:

-

Storage: Store the solid material in a cool, dry place, protected from light.

-

Solution Preparation: For aqueous applications, co-solvents or formulation aids may be necessary. Prepare solutions fresh and avoid pH extremes. For synthetic or purification purposes using organic solvents, the compound is significantly more stable.

-

Further Studies: A full ICH-compliant stability study on the intended long-term storage condition is recommended if the material is to be stored for extended periods.

References

-

ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

ICH Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Development and Validation of a Stability-Indicating HPLC Method for the Estimation of Valacyclovir Hydrochloride in Bulk and in Tablet Dosage Form. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Forced Degradation Studies: A Tool for Analytical Method Development. Journal of Pharmaceutical and Biomedical Analysis. [Link]

An In-Depth Technical Guide to Theoretical Yield Calculations in N-t-Boc Valacyclovir Synthesis

Abstract

This technical guide provides a comprehensive, step-by-step methodology for calculating the theoretical yield of N-t-Boc Valacyclovir, a key protected intermediate in the synthesis of the antiviral prodrug Valacyclovir. Valacyclovir offers significantly enhanced oral bioavailability over its parent drug, Acyclovir, making its efficient synthesis a critical focus for pharmaceutical development. This document elucidates the two primary stages of the synthesis—amine protection of L-Valine and the subsequent Steglich esterification with Acyclovir. By detailing the underlying chemical principles, stoichiometric relationships, and calculation protocols, this guide serves as an essential resource for researchers, chemists, and process development professionals aiming to establish a robust quantitative benchmark for synthesis efficiency, process optimization, and scale-up.

Introduction

1.1 The Clinical Significance of Valacyclovir

Valacyclovir is the L-valyl ester prodrug of Acyclovir, a potent antiviral agent effective against herpes viruses. The esterification of Acyclovir with the amino acid L-valine enhances its absorption in the gastrointestinal tract, leading to a 3- to 5-fold increase in oral bioavailability compared to Acyclovir alone. This superior pharmacokinetic profile allows for less frequent dosing and improved patient compliance, establishing Valacyclovir as a first-line therapy for conditions such as herpes simplex and varicella-zoster infections.

1.2 The Indispensable Role of Protecting Group Chemistry

The synthesis of Valacyclovir necessitates the coupling of L-valine and Acyclovir via an ester bond. However, the L-valine molecule contains two reactive functional groups: a carboxylic acid and a primary amine. To ensure the formation of the desired ester linkage at the carboxylic acid, the highly nucleophilic amino group must be temporarily deactivated or "protected."[1]

This is achieved by introducing a tert-butyloxycarbonyl (Boc) group , which converts the amine into a carbamate.[2] The Boc protecting group is ideal for this process due to its stability under the basic and neutral conditions required for esterification and its facile removal under mild acidic conditions in a subsequent deprotection step.[2] This strategic use of a protecting group is a cornerstone of modern organic synthesis, enabling high chemoselectivity in complex molecules.

1.3 Foundational Principles of Theoretical Yield

The theoretical yield represents the maximum possible mass of a product that can be formed from the given masses of reactants, assuming 100% reaction efficiency with no loss of material. It is a fundamental calculation based on the stoichiometry of the balanced chemical equation. The reactant that is completely consumed first in the reaction is known as the limiting reagent , and it is this reagent that dictates the theoretical yield. Accurately calculating this value is the first step in evaluating a reaction's efficiency, identifying potential process losses, and optimizing reaction conditions.

The Synthetic Pathway: A Two-Stage Approach

The synthesis of this compound is logically approached in two distinct stages:

-

Stage 1: Amine Protection of L-Valine: The reaction of L-Valine with di-tert-butyl dicarbonate (Boc anhydride) to form N-t-Boc-L-valine.

-

Stage 2: Esterification: The coupling of N-t-Boc-L-valine with Acyclovir, using the Steglich esterification method, to yield the final protected product, this compound.

Stage 1: Amine Protection of L-Valine

3.1 Reaction Mechanism and Rationale

The most common method for Boc protection involves the reaction of L-Valine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[2][3] The base (e.g., NaOH) deprotonates the amino group of L-Valine, increasing its nucleophilicity. The activated amino group then attacks one of the carbonyl carbons of the Boc anhydride in a nucleophilic acyl substitution reaction.[2] The resulting tetrahedral intermediate collapses, yielding N-t-Boc-L-valine, along with tert-butanol and carbon dioxide as byproducts.

3.2 Stoichiometry and Molar Mass Data

The balanced chemical equation for this stage is:

C₅H₁₁NO₂ (L-Valine) + C₁₀H₁₈O₅ ((Boc)₂O) → C₁₀H₁₉NO₄ (N-t-Boc-L-valine) + C₄H₁₀O + CO₂

The key stoichiometric ratio is 1:1 between L-Valine and Di-tert-butyl dicarbonate.

| Compound | Chemical Formula | Molar Mass ( g/mol ) |

| L-Valine | C₅H₁₁NO₂ | 117.15[4][5][6] |

| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | 218.25[7][8][9] |

| N-t-Boc-L-valine (Product) | C₁₀H₁₉NO₄ | 217.26 [10][11] |

3.3 Detailed Protocol Example

The following experimental values are based on a representative laboratory procedure for Boc protection.[12]

-

L-Valine: 29.0 g

-

Di-tert-butyl dicarbonate: While the cited procedure uses Boc-Cl, we will adapt it for the more common Boc anhydride, assuming it is used in a slight excess to ensure complete reaction, e.g., 1.1 equivalents.

3.4 Step-by-Step Theoretical Yield Calculation

Step 1: Calculate the moles of each reactant.

-

Moles of L-Valine:

-

Moles = Mass / Molar Mass

-

Moles = 29.0 g / 117.15 g/mol = 0.2475 mol

-

-

Moles of Di-tert-butyl dicarbonate ((Boc)₂O):

-

First, determine the mass required for a 1.1 molar equivalent relative to L-Valine.

-

Moles needed = 0.2475 mol * 1.1 = 0.2723 mol

-

Mass = 0.2723 mol * 218.25 g/mol = 59.43 g

-

Step 2: Identify the Limiting Reagent.

Based on the 1:1 stoichiometry, the reactant with the fewer number of moles will be consumed first. Since the Boc anhydride is intentionally used in excess, L-Valine is the limiting reagent .

Step 3: Calculate the theoretical moles of the product.

The moles of product formed are determined by the moles of the limiting reagent.

-

Theoretical Moles of N-t-Boc-L-valine:

-

0.2475 mol of L-Valine will produce 0.2475 mol of N-t-Boc-L-valine.

-

Step 4: Calculate the Theoretical Yield in grams.

-

Theoretical Yield = Theoretical Moles × Molar Mass of Product

-

Theoretical Yield = 0.2475 mol × 217.26 g/mol

-

Theoretical Yield = 53.78 g

-

Stage 2: Steglich Esterification of Acyclovir

4.1 Reaction Mechanism and Rationale

The Steglich esterification is a mild and highly effective method for forming esters, particularly for substrates that are sensitive to harsh acidic or basic conditions.[13][14] The reaction is mediated by a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP).[14][15]

The mechanism proceeds as follows:

-

Activation: The carboxylic acid of N-t-Boc-L-valine adds to one of the double bonds of DCC, forming a highly reactive O-acylisourea intermediate.[16]

-

Catalysis: DMAP, a stronger nucleophile than the alcohol (Acyclovir), attacks the O-acylisourea intermediate. This forms a stable N-acylpyridinium species ("active ester").[16][17] This step is critical as it prevents a slow, irreversible side reaction where the O-acylisourea rearranges into a stable, unreactive N-acylurea.[15][16]

-

Ester Formation: The primary hydroxyl group of Acyclovir attacks the highly electrophilic acyl group of the N-acylpyridinium intermediate, forming the desired ester bond and regenerating the DMAP catalyst.

-

Byproduct Formation: The protonated DCC intermediate is eliminated as N,N'-dicyclohexylurea (DCU), a stable and poorly soluble solid that can be easily removed by filtration.[15]

4.2 Stoichiometry and Molar Mass Data

The primary reaction involves a 1:1 molar ratio between N-t-Boc-L-valine and Acyclovir.

| Compound | Chemical Formula | Molar Mass ( g/mol ) |

| N-t-Boc-L-valine | C₁₀H₁₉NO₄ | 217.26[10][11] |

| Acyclovir | C₈H₁₁N₅O₃ | 225.21[18][19][20] |

| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33[21][22][23] |

| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | 122.17[24][25][26] |

| This compound (Product) | C₁₈H₂₈N₆O₆ | 424.45 [27][28][29] |

4.3 Detailed Protocol Example

The following experimental quantities are derived from a detailed patent procedure for the synthesis.[30][31]

-

Acyclovir: 600 g

-

N-t-Boc-L-valine: 870 g

-

DCC: 660 g (added in two portions of 330 g)[30]

-

DMAP: 98 g

4.4 Step-by-Step Theoretical Yield Calculation

Step 1: Calculate the moles of each reactant.

-

Moles of Acyclovir:

-

Moles = 600 g / 225.21 g/mol = 2.664 mol

-

-

Moles of N-t-Boc-L-valine:

-

Moles = 870 g / 217.26 g/mol = 4.004 mol

-

-

Note: Moles of DCC and DMAP are not needed for the theoretical yield calculation itself but are critical for the reaction. They are used in excess or catalytic amounts, respectively, and are not the primary reactants forming the product's core structure.

Step 2: Identify the Limiting Reagent.

The reaction proceeds in a 1:1 stoichiometric ratio between Acyclovir and N-t-Boc-L-valine. Comparing the moles calculated:

-

Moles of Acyclovir: 2.664 mol

-

Moles of N-t-Boc-L-valine: 4.004 mol

Since there are fewer moles of Acyclovir, Acyclovir is the limiting reagent .

Step 3: Calculate the theoretical moles of the product.

The moles of product are dictated by the moles of the limiting reagent, Acyclovir.

-

Theoretical Moles of this compound:

-

2.664 mol of Acyclovir will produce 2.664 mol of this compound.

-

Step 4: Calculate the Theoretical Yield in grams.

-

Theoretical Yield = Theoretical Moles × Molar Mass of Product

-

Theoretical Yield = 2.664 mol × 424.45 g/mol

-

Theoretical Yield = 1130.7 g (or 1.131 kg)

-

Factors Influencing Actual Yield

While the theoretical yield provides an essential maximum, the actual yield obtained in a laboratory or production setting is invariably lower. Understanding the discrepancy is key to process optimization.

-

Side Reactions: The primary side reaction in Steglich esterification is the intramolecular rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which consumes the activated acid without forming the desired ester.[15][16] The use of DMAP is specifically to outcompete and suppress this pathway.[17]

-

Purity of Reagents: Impurities in starting materials (Acyclovir or N-t-Boc-L-valine) can reduce the amount of active reactant available and introduce contaminants that may interfere with the reaction.

-

Reaction Conditions: Temperature control is critical. While Steglich esterifications are typically run at or below room temperature, deviations can affect reaction rates and potentially lead to the degradation of sensitive reagents or products.[32]

-

Purification Losses: A significant portion of product loss occurs during workup and purification. This includes incomplete extraction, adhesion to glassware, and material loss during the filtration of DCU and subsequent crystallization or chromatographic purification steps.[33]

Summary of Calculations

This table consolidates the theoretical yield calculations for the entire synthesis based on the example protocols.

| Stage | Limiting Reagent | Starting Mass of Limiting Reagent | Moles of Limiting Reagent | Product | Molar Mass of Product ( g/mol ) | Theoretical Moles of Product | Theoretical Yield (g) |

| 1: Boc Protection | L-Valine | 29.0 g | 0.2475 mol | N-t-Boc-L-valine | 217.26 | 0.2475 mol | 53.78 g |

| 2: Esterification | Acyclovir | 600 g | 2.664 mol | This compound | 424.45 | 2.664 mol | 1130.7 g |

Conclusion

The theoretical yield serves as the fundamental benchmark against which the success of a chemical synthesis is measured. For the multi-step synthesis of this compound, a precise, step-wise calculation for both the initial amine protection and the final ester coupling is crucial for process control and economic assessment. By identifying the limiting reagent at each stage—L-Valine in the protection step and Acyclovir in the esterification—this guide has established a clear, quantitative framework. This allows drug development professionals to accurately evaluate process efficiency, troubleshoot yield losses, and make informed decisions for scaling up the production of this vital pharmaceutical intermediate.

References

-

Di-tert-butyl dicarbonate. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

-

Steglich Esterification. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

-

4-Dimethylaminopyridine. (n.d.). Grokipedia. Retrieved January 14, 2026, from [Link]

-

N,N'-Dicyclohexylcarbodiimide. (n.d.). chemeurope.com. Retrieved January 14, 2026, from [Link]

-

Dicyclohexylcarbodiimide | C13H22N2 | CID 10868. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

N,N′-Dicyclohexylcarbodiimide (DCC), 100 g, CAS No. 538-75-0. (n.d.). Carl ROTH. Retrieved January 14, 2026, from [Link]

-

Steglich esterification. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

-

Di-tert-butyl dicarbonate | C10H18O5 | CID 90495. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Acyclovir. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]

-

Acid to Ester - Common Conditions. (n.d.). organic-chemistry.org. Retrieved January 14, 2026, from [Link]

-

L-Valine-1-13C | C5H11NO2 | CID 11051625. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Steglich esterification. (n.d.). Grokipedia. Retrieved January 14, 2026, from [Link]

-

4-dimethylaminopyridine DMAP | C14H20N4 | CID 23202903. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

4-(Dimethylamino)pyridine (DMAP), 25 g. (n.d.). Carl ROTH. Retrieved January 14, 2026, from [Link]

-

L-Valine. (n.d.). University of Arizona. Retrieved January 14, 2026, from [Link]

-

L-Valine. (n.d.). Wuxi Jinghai Amino Acid Co., Ltd. Retrieved January 14, 2026, from [Link]

-

Boc-L-Valine | C10H19NO4 | CID 83693. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

(S)-2-((2-Imino-6-oxo-2,3-dihydro-1H-purin-9(6H)-yl)methoxy)ethyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Acyclovir | C8H11N5O3 | CID 135398513. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

L-Valine | C5H11NO2 | CID 6287. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Di-tert-butyl Dicarbonate | The Merck Index Online. (n.d.). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

-

N-t-Boc-valacyclovir CAS 502421-44-5 Manufacturers, Suppliers, Factory. (n.d.). Fengchen Group. Retrieved January 14, 2026, from [Link]

-

4-(Dimethylamino)pyridine (DMAP), 100 g. (n.d.). Carl ROTH. Retrieved January 14, 2026, from [Link]

-

Acyclovir-d4 | C8H11N5O3 | CID 136205837. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Di Tert Butyl Dicarbonate. (n.d.). Tradeindia. Retrieved January 14, 2026, from [Link]

-

Valine. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]

-

A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

- Process for the preparation of valacyclovir hydrochloride. (2005). Google Patents.

-

BOC-L-Valine (BOC-L-VAL-OH) BP EP USP CAS 13734-41-3. (n.d.). Fengchen. Retrieved January 14, 2026, from [Link]

-

Synthesis of Boc-valine. (n.d.). PrepChem.com. Retrieved January 14, 2026, from [Link]

-

Boc-Val-OH, N-Boc-L-valine; CAS 13734-41-3. (n.d.). Aapptec Peptides. Retrieved January 14, 2026, from [Link]

-

CAS No : 13734-41-3| Chemical Name : Boc-L-Valine. (n.d.). Pharmaffiliates. Retrieved January 14, 2026, from [Link]

-

Synthesis of related substances of antiviral drug Valacyclovir. (2021). The Pharma Innovation Journal. Retrieved January 14, 2026, from [Link]

-

Experimental Procedures. (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

- Synthesis and purification of valacyclovir. (2003). Google Patents.

-

Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. (n.d.). Organic Syntheses. Retrieved January 14, 2026, from [Link]

Sources

- 1. BOC-L-Valine (BOC-L-VAL-OH) BP EP USP CAS 13734-41-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.winthrop.edu [chem.winthrop.edu]

- 5. L-Valine [en.chinaaminoacid.com]

- 6. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 8. Di-tert-butyl dicarbonate | C10H18O5 | CID 90495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. alignchemical.com [alignchemical.com]

- 10. Boc-L-Valine | C10H19NO4 | CID 83693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

- 12. prepchem.com [prepchem.com]

- 13. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 14. grokipedia.com [grokipedia.com]

- 15. Steglich esterification - Wikipedia [en.wikipedia.org]

- 16. Steglich Esterification [organic-chemistry.org]

- 17. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 18. Acyclovir [webbook.nist.gov]

- 19. Acyclovir | C8H11N5O3 | CID 135398513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. scbt.com [scbt.com]

- 21. N,N'-Dicyclohexylcarbodiimide [chemeurope.com]

- 22. Dicyclohexylcarbodiimide | C13H22N2 | CID 10868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. N,N'-Dicyclohexylcarbodiimide (DCC), 100 g, CAS No. 538-75-0 | Coupling Reagents | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 24. grokipedia.com [grokipedia.com]

- 25. 3b6chem.com [3b6chem.com]

- 26. 4-(Dimethylamino)pyridine (DMAP), 25 g, CAS No. 1122-58-3 | Coupling Reagents | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 27. scbt.com [scbt.com]

- 28. (S)-2-((2-Imino-6-oxo-2,3-dihydro-1H-purin-9(6H)-yl)methoxy)ethyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate | C18H28N6O6 | CID 135453428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. biosynth.com [biosynth.com]

- 30. US20050192296A1 - Process for the preparation of valacyclovir hydrochloride - Google Patents [patents.google.com]

- 31. WO2003041647A2 - Synthesis and purification of valacyclovir - Google Patents [patents.google.com]

- 32. thepharmajournal.com [thepharmajournal.com]

- 33. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Data Interpretation for N-t-Boc Valacyclovir: A Guide to Structural Elucidation and Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for the spectroscopic analysis of N-t-Boc Valacyclovir, a key derivative in the synthesis and impurity profiling of the antiviral drug Valacyclovir. We delve into the principles and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the unambiguous structural confirmation of this molecule. By synthesizing data from these orthogonal techniques, this guide offers field-proven insights and detailed methodologies, empowering researchers and drug development professionals to ensure the identity, purity, and quality of their materials in alignment with rigorous scientific and regulatory standards.

Introduction: The Imperative for Spectroscopic Characterization